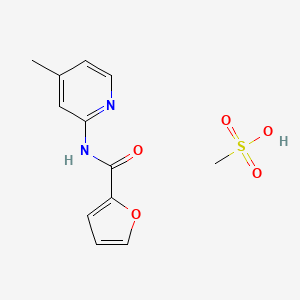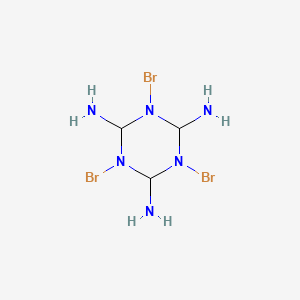
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine is a brominated derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine can be synthesized through the bromination of 1,3,5-triazinane-2,4,6-triamine. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions on the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,5-tribromo-1,3,5-triazinane-2,4,6-triamine involves its interaction with molecular targets and pathways. The bromine atoms on the triazine ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): A widely used compound in the production of resins and plastics.
1,3,5-Triazine-2,4,6-trione (Cyanuric Acid): Used in the production of disinfectants and herbicides.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione (Triallyl Isocyanurate): Employed as a crosslinking agent in polymer synthesis.
Uniqueness
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine is unique due to the presence of bromine atoms, which impart distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable for specific applications where brominated compounds are desired.
Propriétés
Numéro CAS |
65235-77-0 |
|---|---|
Formule moléculaire |
C3H9Br3N6 |
Poids moléculaire |
368.86 g/mol |
Nom IUPAC |
1,3,5-tribromo-1,3,5-triazinane-2,4,6-triamine |
InChI |
InChI=1S/C3H9Br3N6/c4-10-1(7)11(5)3(9)12(6)2(10)8/h1-3H,7-9H2 |
Clé InChI |
RFCLPMMXJYOPRH-UHFFFAOYSA-N |
SMILES canonique |
C1(N(C(N(C(N1Br)N)Br)N)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
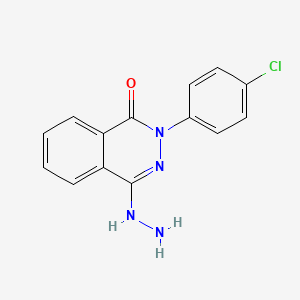
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)


![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
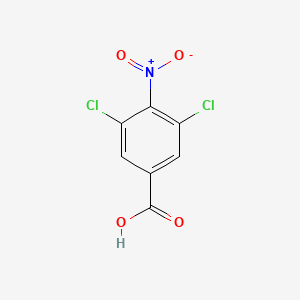
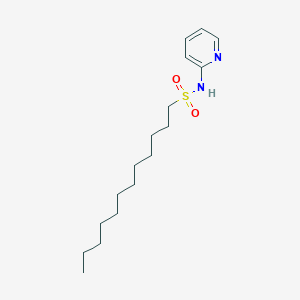
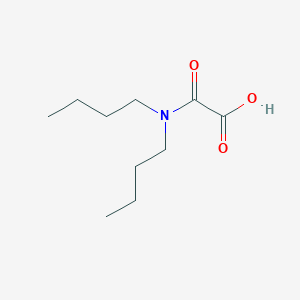
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
